2-(4-methylpiperidin-1-yl)sulfonylethanamine;hydrochloride
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Overview
Description
2-(4-methylpiperidin-1-yl)sulfonylethanamine;hydrochloride: is a chemical compound with the molecular formula C8H18N2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperidin-1-yl)sulfonylethanamine;hydrochloride typically involves the reaction of 4-methylpiperidine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperidin-1-yl)sulfonylethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
2-(4-methylpiperidin-1-yl)sulfonylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-methylpiperidin-1-yl)sulfonylethanamine;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1-piperidinyl)ethanamine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- 2-[(4-methylpiperidin-1-yl)sulfonyl]ethanamine
Uniqueness
2-(4-methylpiperidin-1-yl)sulfonylethanamine;hydrochloride is unique due to its specific sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and biological applications where other similar compounds may not be as effective .
Properties
CAS No. |
1443279-62-6 |
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Molecular Formula |
C8H19ClN2O2S |
Molecular Weight |
242.77 |
IUPAC Name |
2-(4-methylpiperidin-1-yl)sulfonylethanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-8-2-5-10(6-3-8)13(11,12)7-4-9;/h8H,2-7,9H2,1H3;1H |
InChI Key |
IRGAMHCFVYKPCD-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)CCN.Cl |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CCN.Cl |
Origin of Product |
United States |
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